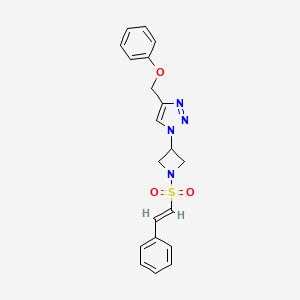![molecular formula C10H7F2N3O2 B2817370 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240579-27-4](/img/structure/B2817370.png)
1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole” is a chemical compound that is part of a collection of rare and unique chemicals . It’s important to note that the exact description and usage of this compound are not widely documented.
Molecular Structure Analysis
The molecular formula of “1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole” is C10H7F2N3O2 . This indicates that the compound contains 10 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Pyrazole derivatives are synthesized through various methods and participate in diverse chemical reactions due to their reactive nitro groups and potential for nucleophilic substitution. For instance, Dalinger et al. (2013) explored the synthesis and reactivity of trinitropyrazole derivatives, showcasing their nucleophilic substitution reactions with ammonia, amines, and other nucleophiles, resulting in high yields of dinitropyrazoles (Dalinger, Vatsadze, Shkineva, Popova, Shevelev, & Nelyubina, 2013).
Structural Studies
The structural elucidation of pyrazole derivatives has been a topic of interest, providing insights into their chemical behavior and potential applications. Portilla et al. (2007) conducted structural studies on methyl pyrazolyl derivatives, revealing hydrogen-bonded chains and sheets, which play a significant role in determining their solid-state properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Material Science Applications
Pyrazole derivatives have been investigated for their potential in material science, particularly in light-emitting devices. Yang et al. (2005) synthesized heteroleptic cyclometalated iridium(III) complexes with pyrazole ligands, achieving blue phosphorescence at room temperature, indicating their utility in optoelectronic applications (Yang, Li, Chi, Cheng, Yeh, Chou, Lee, Wang, & Shu, 2005).
Biological Applications
Adam et al. (2021) explored the charge-transfer chemistry of fluorine-containing pyrazoline-5-ones, highlighting their significance in medicinal chemistry through the formation of stable complexes with π-acceptors, which could have implications for drug design and development (Adam, Altalhi, Saad, Refat, & Hegab, 2021).
Safety and Hazards
The compound “1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole” may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to wash thoroughly after handling .
Mécanisme D'action
- Indole derivatives, to which this compound belongs, have diverse biological activities. For instance, some indole derivatives exhibit antiviral, anti-inflammatory, anticancer, and antioxidant properties .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-1-2-9(12)7(5-8)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIWXJSXHPJQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=CC(=N2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2817289.png)
![N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817290.png)
![N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2817291.png)







![2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2817306.png)

